3,4-Furandimethanol, diacetate

Description

Overview of Furan (B31954) Heterocycles in Synthetic Chemistry

Furan, a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are fundamental building blocks in synthetic organic chemistry. mdpi.comnih.gov The unique electronic properties of the furan ring, characterized by its aromaticity and the presence of an oxygen heteroatom, render it susceptible to a wide array of chemical transformations. mdpi.com These include electrophilic substitution, cycloaddition reactions, and ring-opening reactions, making furans versatile synthons for the construction of complex molecular architectures. nih.govmdpi.com

Historically, furan derivatives have been pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. vulcanchem.com Their ability to be converted into other heterocyclic systems further broadens their synthetic utility. nih.gov The reactivity of the furan ring allows for the introduction of various functional groups, enabling the tailoring of molecular properties for specific applications.

Importance of Furan-Derived Biomass Platform Chemicals in Sustainable Chemistry

The shift towards a bio-based economy has highlighted the importance of platform chemicals derived from renewable resources. Furan derivatives, obtainable from the dehydration of carbohydrates found in lignocellulosic biomass, are at the forefront of this green revolution. rsc.orgnih.gov Compounds such as 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA) are considered top value-added chemicals from biomass. mdpi.commdpi.com

These platform molecules serve as sustainable starting materials for the production of a diverse range of chemicals and polymers. rsc.org For instance, FDCA is a bio-based alternative to terephthalic acid, a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comnih.gov The development of efficient catalytic processes to convert biomass into these furanic platforms is a major focus of contemporary research, aiming to reduce our reliance on fossil fuels and mitigate environmental impact. nih.gov

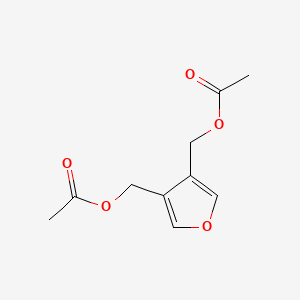

Structural Context of 3,4-Furandimethanol, Diacetate within Furan Dimethanol and Bis(acetoxymethyl)furan Isomers

This compound, also known as 3,4-bis(acetoxymethyl)furan, is a specific isomer within the family of furan dimethanol derivatives. Its structure consists of a central furan ring with acetoxymethyl groups at the 3 and 4 positions. vulcanchem.com This substitution pattern distinguishes it from its more commonly studied isomer, 2,5-bis(acetoxymethyl)furan.

The primary route for the synthesis of this compound involves the acetylation of 3,4-furandimethanol. vulcanchem.com This precursor, 3,4-furandimethanol, is a valuable bio-based platform molecule derived from renewable resources like cellulose (B213188) and hemicellulose. thegoodscentscompany.com

The isomeric position of the functional groups significantly influences the molecule's properties and applications. While the 2,5-isomer has been extensively investigated for the production of linear polymers, the 3,4-substitution pattern offers a different geometry that can lead to materials with unique properties. For instance, polyesters based on 3,4-bis(hydroxymethyl)furan have shown different thermal stabilities compared to their 2,5-counterparts.

In contemporary research, this compound is recognized for its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.com The acetyl groups can act as protecting groups, allowing for selective functionalization at other positions on the furan ring. vulcanchem.com A notable application is its identification as a major component in a derivatized potato polysaccharide preparation with potential applications in cancer treatment. google.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | [4-(acetoxymethyl)furan-3-yl]methyl acetate (B1210297) |

| Synonyms | 3,4-bis(acetoxymethyl)furan, 3,4-furan-3,4-diyldimethyl diacetate |

| CAS Number | 30614-73-4 |

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

[4-(acetyloxymethyl)furan-3-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-7(11)14-5-9-3-13-4-10(9)6-15-8(2)12/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXMUMXYSWMXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=COC=C1COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184679 | |

| Record name | 3,4-Furan-3,4-diyldimethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30614-73-4 | |

| Record name | 3,4-Furandimethanol, 3,4-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30614-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Furan-3,4-diyldimethyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Furan-3,4-diyldimethyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-furan-3,4-diyldimethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-FURAN-3,4-DIYLDIMETHYL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AX7FRD2GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Strategies of 3,4 Furandimethanol, Diacetate

Reactions Involving the Furan (B31954) Ring System

The furan ring can act as a diene in cycloaddition reactions or undergo electrophilic substitution, while also being susceptible to ring-opening under certain conditions. thieme-connect.com

Cycloaddition Reactions (e.g., Diels-Alder) for the Construction of Polycyclic Architectures

The furan core can participate as a 4π-electron component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. uc.ptencyclopedia.pub This provides a powerful and atom-economical pathway for the synthesis of complex, three-dimensional polycyclic architectures from furan-based platform chemicals. mdpi.commdpi.com The reaction involves the interaction of the furan's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of a dienophile, such as an alkene. mdpi.com

For furan derivatives, these reactions can lead to the formation of oxabicyclic compounds. A notable example is the reaction of a furan diacetate with maleimide (B117702). In a documented synthesis, a similar compound, 2,5-bis(acetoxymethyl)furan, underwent a Diels-Alder reaction with maleimide, which was followed by hydrogenation to yield a stable polycyclic product. rsc.org This strategy highlights the utility of furan diacetates in building complex molecular frameworks.

The general scheme for such a reaction with 3,4-Furandimethanol, diacetate is shown below. The reaction typically proceeds to form an endo-adduct, although this can be influenced by reaction conditions. encyclopedia.pub However, reactions of furans with alkene dienophiles are often reversible, which can affect the selectivity of the cycloaddition. mdpi.com

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

| Furan Diene | Dienophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Maleimide | endo-Oxabicyclic adduct | Water | encyclopedia.pub |

| Furan | Propylene | Toluene (after dehydration) | ZSM-5 | rsc.org |

| 2-Methylfuran | Acrylonitrile | Oxabicyclic adduct | Lewis Acid | mdpi.com |

Beyond the typical [4+2] cycloadditions, other annulation strategies, such as [4+3] cycloadditions with oxyallyls, can also be employed to construct seven-membered ring systems. nih.gov

Electrophilic Aromatic Substitution Patterns on the Furan Core

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (SEAr) reactions, often under milder conditions than those required for benzene. pearson.compearson.comst-andrews.ac.uk The heteroatom activates the ring towards electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5). pearson.comst-andrews.ac.uk This regioselectivity is due to the superior stabilization of the cationic intermediate (sigma complex) when the attack occurs at the α-position, as the positive charge can be delocalized over the oxygen atom through resonance. pearson.com

For this compound, the substituents are located at the β-positions (C3 and C4). The acetoxymethyl (-CH₂OAc) groups are generally considered to be weakly electron-withdrawing. In substituted furans, the position of the incoming electrophile is directed by the existing substituents. st-andrews.ac.uk With the highly reactive α-positions (C2 and C5) being unsubstituted, electrophilic attack on this compound is expected to occur exclusively at these sites.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine or chlorine under mild conditions would yield 2-halo and/or 5-halo derivatives. pearson.com

Nitration: This typically requires milder reagents than the standard nitric acid/sulfuric acid mixture used for benzene, such as acetyl nitrate, to avoid degradation of the furan ring. st-andrews.ac.uk

Friedel-Crafts Acylation: This reaction proceeds efficiently on furans, usually catalyzed by mild Lewis acids, to introduce acyl groups at the α-positions. st-andrews.ac.uk

It is important to note that strongly electron-withdrawing groups on the furan ring can deactivate it towards electrophilic attack. google.com While the acetoxymethyl groups at the 3 and 4 positions are not strongly deactivating, their electronic influence would still make the adjacent α-positions the most favorable sites for reaction.

Ring-Opening and Rearrangement Mechanisms

The furan ring, despite its aromaticity, is susceptible to cleavage under various conditions, which can be a deliberate strategy or an unwanted side reaction.

Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, the furan ring can undergo opening. The mechanism is initiated by the protonation of the furan ring, which is the rate-limiting step. researchgate.netscite.ai Protonation occurs preferentially at the α-carbon. researchgate.netscite.ai This is followed by the nucleophilic attack of a water molecule, leading to the formation of a dihydrofuranol intermediate. researchgate.net Subsequent protonation of the ring oxygen and cleavage of the C-O bond results in the formation of a linear 1,4-dicarbonyl compound or a related hydroxy enal structure. researchgate.netscite.ai For this compound, this would lead to a substituted, linear C4 backbone. The presence of acid can also catalyze the hydrolysis of the acetate (B1210297) esters concurrently. scite.ai

Metal-Catalyzed Ring-Opening: Certain transition metals can catalyze the ring-opening of furans. For example, palladium-catalyzed reactions can lead to the formation of α,β-unsaturated aldehydes and ketones. rsc.org

Oxidative Ring-Opening: Oxidation of furans, for instance with singlet oxygen (¹O₂), can lead to [4+2] cycloaddition to form an endoperoxide. thieme-connect.com This intermediate can then be transformed into a variety of products, including unsaturated 1,4-dicarbonyl compounds, through ring-opening and rearrangement processes. thieme-connect.com

Transformations of the Acetate Functionalities

The two acetate groups in this compound are key handles for derivatization, allowing for hydrolysis, transesterification, and other functional group interconversions while potentially leaving the furan core intact. researchgate.net

Selective Hydrolysis and Deacetylation to Corresponding Furan Diols

The ester linkages of the diacetate can be cleaved through hydrolysis to yield the corresponding diol, 3,4-furandimethanol. This transformation can be achieved under standard chemical conditions or with enzymatic catalysts.

Chemical Hydrolysis: Acid-catalyzed (e.g., using mineral acids) or base-catalyzed (e.g., using sodium hydroxide (B78521) or lithium hydroxide) hydrolysis will readily convert both acetate groups to hydroxyl groups. researchgate.netscite.ai Care must be taken, particularly with strong acids, to avoid concurrent ring-opening of the sensitive furan core. researchgate.net

Enzymatic Hydrolysis: Lipases are known to catalyze the hydrolysis of esters with high selectivity. For instance, Amano lipase (B570770) from Pseudomonas fluorescens has been used for the regioselective hydrolysis of diacetates. rsc.org While the specific substrate in that study was a complex fused system, the principle could be applied to this compound to potentially achieve selective hydrolysis of one acetate group, yielding the monoacetate mono-alcohol derivative. The selectivity would depend on the enzyme's ability to differentiate between the two identical, but stereotopically distinct, acetoxymethyl groups. rsc.orgresearchgate.net

Transesterification and Other Functional Group Interconversions

The acetate groups can be converted into other ester groups via transesterification or transformed into different functionalities.

Transesterification: This reaction involves treating the diacetate with an alcohol in the presence of a catalyst to exchange the acetyl group for a different acyl group, or more commonly, to exchange the alcohol part of the ester. For converting this compound, it would be reacted with a different alcohol (R'-OH) to produce new esters and acetic acid or an acetate ester as a byproduct. This process is typically catalyzed by mineral acids (e.g., sulfuric acid), organic sulfonic acids (e.g., p-toluenesulfonic acid), or metal catalysts like tin(IV) or titanium(IV) compounds (e.g., tetrabutoxy titanium). google.comgoogle.com The reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the byproduct. google.com

Table 2: Common Catalysts for Transesterification Reactions

| Catalyst Type | Examples | Reference |

|---|---|---|

| Mineral Acids | Sulfuric acid, Phosphoric acid | google.com |

| Organic Sulfonic Acids | Methanesulfonic acid, p-Toluenesulfonic acid | google.com |

| Tin(IV) Catalysts | Dibutyltin diacetate | google.com |

Other Interconversions: The acetate functional groups can undergo other transformations. For example, reduction of the ester groups, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would also yield the corresponding diol, 3,4-furandimethanol. acs.org This represents a functional group interconversion from an ester to an alcohol.

Derivatization at the Hydroxymethyl Positions Following Deacetylation

The derivatization of this compound typically proceeds via a two-step sequence involving the initial removal of the acetate protecting groups to yield the core diol, 3,4-bis(hydroxymethyl)furan (3,4-BHMF). This deacetylation step unmasks the two primary hydroxyl groups, making them available for a variety of subsequent chemical transformations. The primary strategy for derivatizing the resulting 3,4-BHMF is through esterification of its hydroxymethyl positions, particularly in the synthesis of novel bio-based polyesters.

Research has focused on utilizing 3,4-BHMF as a heteroaromatic diol monomer in polycondensation reactions. researchgate.netacs.org In this role, it can be reacted with various dicarboxylic acid derivatives to form copolyesters. For instance, 3,4-BHMF has been successfully copolymerized with furan-based diesters, such as dimethyl 2,5-furandicarboxylate (2,5-DMFDCA) and dimethyl 2,4-furandicarboxylate (2,4-DMFDCA), in combination with various aliphatic diols to enhance the rigidity and thermal properties of the resulting polymers. acs.orgrug.nl The inclusion of the 3,4-substituted furan ring introduces a different geometry compared to the more linear 2,5-substituted furan derivatives, influencing the final polymer structure and characteristics. rug.nl

Beyond polymerization, direct esterification to form discrete small molecules has also been reported. An example includes the synthesis of furan-3,4-diylbis(methylene) bis(furan-2-carboxylate), where both hydroxymethyl groups of 3,4-BHMF are esterified with 2-furoic acid. researchgate.net This reaction was achieved in moderate yield using coupling reagents under microwave-assisted conditions. researchgate.net

The table below summarizes representative derivatization reactions starting from the deacetylated precursor, 3,4-bis(hydroxymethyl)furan.

Table 1: Examples of Derivatization of 3,4-bis(hydroxymethyl)furan (3,4-BHMF)

| Co-monomers/Reagents | Catalyst/Conditions | Product | Source(s) |

|---|---|---|---|

| Dimethyl 2,5-furandicarboxylate (2,5-DMFDCA), Aliphatic Diols (e.g., 1,10-decanediol) | Candida antarctica lipase B (CALB), Novozym 435; 90°C; Toluene | Furanic-aliphatic copolyester | acs.orgrug.nl |

| Dimethyl 2,4-furandicarboxylate (2,4-DMFDCA), Aliphatic Diols | Candida antarctica lipase B (CALB), Novozym 435; 90°C; Toluene | Furanic-aliphatic copolyester | acs.orgrug.nl |

Mechanistic Investigations of Key Transformations and Catalytic Influences

The transformation of this compound into its derivatives is heavily influenced by the choice of catalyst, which governs both the reaction mechanism and the properties of the final product. The most extensively studied derivatizations are enzymatic polymerizations that follow the initial deacetylation step.

The key catalyst employed for the polymerization of 3,4-bis(hydroxymethyl)furan (3,4-BHMF) is the enzyme Candida antarctica lipase B (CALB), often used in its immobilized form, Novozym 435. acs.orgrug.nl Lipase-catalyzed polycondensation is recognized as a sustainable and effective method for producing polyesters under milder conditions than traditional chemical catalysis. wur.nlacs.org The mechanism of CALB-catalyzed esterification involves the activation of the carboxylic acid (or ester) substrate at the serine residue in the enzyme's active site, followed by a nucleophilic attack from the hydroxyl group of the alcohol (in this case, 3,4-BHMF) to form the ester bond and release the enzyme.

Catalytic influence is particularly evident in copolymerization reactions. Studies comparing the reactivity of furan dicarboxylate isomers with 3,4-BHMF have shown that CALB exhibits a substrate preference. acs.orgrug.nl Specifically, furanic copolyesters with higher degrees of polymerization were obtained when 3,4-BHMF was reacted with dimethyl 2,4-furandicarboxylate, as compared to the 2,5-isomer. acs.orgwur.nl This indicates a kinetic preference by the enzyme for the 2,4-substituted furanic ester, highlighting the significant influence of the catalyst on the molecular weight and structure of the resulting polymer. rug.nl

Alternative catalytic systems have been used for non-polymeric derivatizations. For the synthesis of diesters like furan-3,4-diylbis(methylene) bis(furan-2-carboxylate), coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provide an effective pathway. researchgate.net These reagents operate via a different mechanism, activating the carboxylic acid to form a highly reactive intermediate that is then readily susceptible to nucleophilic attack by the hydroxymethyl groups of 3,4-BHMF. The use of microwave irradiation in conjunction with these catalysts serves to accelerate the reaction rate. researchgate.net

The table below details the catalysts used in the derivatization of 3,4-BHMF and their observed influence on the transformation.

Table 2: Catalytic Influences on Derivatization of 3,4-bis(hydroxymethyl)furan

| Catalyst | Transformation Type | Mechanistic Role/Influence | Source(s) |

|---|---|---|---|

| Candida antarctica lipase B (CALB) / Novozym 435 | Enzymatic Polycondensation | Biocatalyst enabling mild reaction conditions. Shows substrate preference, favoring 2,4-isomers of furan diesters, leading to higher molecular weight polymers. | acs.orgrug.nlrug.nlwur.nl |

| DMT/NMM/TsO⁻ | Diester Synthesis | Coupling reagent that activates carboxylic acids for efficient esterification with the diol. | researchgate.net |

Applications of 3,4 Furandimethanol, Diacetate in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecular Construction

The specific arrangement of functional groups on the furan (B31954) core of 3,4-furandimethanol, diacetate makes it a valuable intermediate for constructing complex molecules, including various heterocyclic and bridged ring systems.

Precursor for Functionalized Furan-Containing Heterocycles

This compound is a precursor for a variety of more complex, functionalized furan-containing heterocycles. The diacetate groups can be hydrolyzed to reveal the diol, 3,4-bis(hydroxymethyl)furan, which can then undergo further reactions. lookchem.com Alternatively, the diacetate itself can be a starting point for derivatization. Research has shown its utility in synthesizing compounds where the furan moiety is central to a larger, often biologically relevant, structure. researchgate.net For instance, it is a documented upstream product for molecules such as 3,4-bis(benzyloxymethyl)furan and can be used in the synthesis of more elaborate structures like furan-3,4-diylbis(methylene) bis(furan-2-carboxylate). lookchem.comresearchgate.net

Table 1: Examples of Downstream Products from 3,4-Furandimethanol Derivatives

| Precursor | Downstream Product | Application Area | Reference |

|---|---|---|---|

| This compound | 5,6-bis-acetoxymethyl-7-oxa-2,3-diaza-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid diethyl ester | Heterocyclic Synthesis | lookchem.com |

| This compound | 3,4-bis(benzyloxymethyl)furan | Heterocyclic Synthesis | lookchem.com |

| 3,4-bis(hydroxymethyl)furan | furan-3,4-diylbis(methylene) bis(furan-2-carboxylate) | Ester Synthesis | researchgate.net |

Building Block for Bridged and Furofuran Ring Systems

The furan ring itself is a diene and can readily participate in Diels-Alder reactions to form 7-oxabicyclo[2.2.1]heptane systems, which are bridged ring structures. rsc.org While much of the research has focused on the 2,5-isomer for creating such frameworks, the underlying reactivity of the furan ring is a shared characteristic. rsc.org This cycloaddition reaction is a powerful tool for transforming the planar furan ring into a three-dimensional, non-planar framework. rsc.org The synthesis of these oxabicyclic structures from furan derivatives is a key step in creating the core of various natural products and advanced materials. rsc.org For example, the reaction of furan derivatives with dienophiles like maleimide (B117702) leads to the formation of bridged systems that can be further hydrogenated to stable polycyclic compounds. rsc.org

Monomeric Applications in Polymer and Advanced Material Development

The diol precursor of this compound, namely 3,4-bis(hydroxymethyl)furan (3,4-BHMF), is a significant bio-based monomer. whiterose.ac.uk Its incorporation into polymers offers a renewable alternative to petroleum-based feedstocks and can impart unique properties to the resulting materials. researchgate.netresearchgate.net

Synthesis of Bio-based Polyesters, Polyurethanes, and Other Condensation Polymers

3,4-bis(hydroxymethyl)furan (3,4-BHMF) has been successfully used as a rigid aromatic diol in the synthesis of bio-based aliphatic-aromatic polyesters. whiterose.ac.ukacs.org Enzymatic polycondensation reactions using 3,4-BHMF and various aliphatic diesters (e.g., dimethyl succinate, dimethyl adipate) have yielded oligomers and polymers. whiterose.ac.uk While these reactions sometimes produce shorter chains compared to those using the 2,5-isomer, the resulting materials exhibit distinct thermal properties. whiterose.ac.uk

Beyond polyesters, furan-based diols like furandimethanol are considered valuable renewable components for producing other condensation polymers, such as polyurethanes. researchgate.netgoogle.comrsc.org The synthesis of polyurethanes typically involves the reaction of a diol with a diisocyanate. researchgate.net The use of bio-based furan diols in these formulations contributes to the development of more sustainable polyurethane materials for applications in coatings, adhesives, and foams. researchgate.netgoogle.com

Incorporation into Novel Polymer Architectures for Specific Functional Properties

The inclusion of the 3,4-furan moiety into polymer chains significantly influences their properties. A key finding is that polyesters based on 3,4-BHMF exhibit enhanced thermal stability compared to their counterparts made with the 2,5-BHMF isomer. whiterose.ac.uk Thermogravimetric analysis (TGA) shows that 3,4-BHMF-based polymers have 50% weight loss decomposition temperatures (Td50%) between 358 and 385 °C, which is substantially higher than the 262 to 311 °C range observed for 2,5-BHMF polymers. whiterose.ac.uk

Table 2: Thermal Properties of Polyesters Derived from 3,4-bis(hydroxymethyl)furan (3,4-BHMF)

| Co-monomer (Diester) | Polymer Type | Molecular Weight (Mn, Da) | Decomposition Temp. (Td50%, °C) | Reference |

|---|---|---|---|---|

| Dimethyl Succinate | Polyester | ~1000 (DP 3-5) | 358 - 385 | whiterose.ac.uk |

| Dimethyl Adipate | Polyester | ~1000 (DP 3-5) | 358 - 385 | whiterose.ac.uk |

| Dimethyl Sebacate | Polyester | ~1000 (DP 3-5) | 358 - 385 | whiterose.ac.uk |

| 2,5-FDCA Dimethyl Ester / 1,6-Hexanediol | Copolyester | 2400 | > 350 (Td-max-1) | acs.org |

| 2,4-FDCA Dimethyl Ester / 1,8-Octanediol | Copolyester | 2000 | > 350 (Td-max-1) | acs.org |

DP = Degree of Polymerization

Precursors for Bio-based Dyes and Pigments

The search for sustainable alternatives to petrochemical-based colorants has identified bio-based furan derivatives as a promising class of precursors for synthetic dyes and pigments. nih.gov The dye manufacturing industry is a significant source of pollution, making the development of dyes from renewable intermediates a critical area of research. nih.gov Furanic compounds, including functionalized derivatives, can serve as versatile intermediates for producing a spectrum of colors. nih.govslideshare.net

Research has demonstrated the synthesis of brightly colored compounds, ranging from yellow to red, from bio-based furan platform molecules. nih.gov One notable approach involves the creation of butenolide derivatives from furans, which possess strong chromophoric properties. nih.govijsrst.com While many naturally occurring dyes exist, they often lack the performance of synthetic counterparts and require significant resources to produce. nih.gov Synthetic dyes derived from biomass intermediates like furans offer a potential solution, combining the sustainability of bio-sourcing with the efficacy of manufactured colorants. nih.gov

Furthermore, furan derivatives are key components in the synthesis of functional dyes. For instance, the Diels-Alder reaction, a powerful tool in organic chemistry, has been employed to convert furan precursors into dynamic, light-emitting dye systems. mdpi.com Other heterocyclic structures with applications as dyes and fluorescent materials, such as 1,3,4-oxadiazoles, can also be synthesized from furan-based starting materials. asianpubs.org The inherent reactivity of the furan ring allows for the creation of complex diaryl furan compounds, which are important intermediates for metal-complex dyes with enhanced properties like light fastness. slideshare.net As a functionalized 3,4-disubstituted furan, this compound represents a potential building block within this emerging field of sustainable colorant chemistry.

Contributions to Bio-based Chemical Platform Development and Valorization of Renewable Resources

This compound is a derivative of the furanic platform, which is central to modern biorefinery concepts aimed at replacing fossil fuels as the primary source for the chemical industry. rsc.org The core principle involves the conversion of lignocellulosic biomass, which is abundant and renewable, into versatile platform chemicals that can be upgraded to a multitude of value-added products. mdpi.com The most prominent furan-based platform chemicals directly accessible from biomass are furfural (B47365) (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like fructose (B13574) and glucose). mdpi.combritannica.com

The process of converting these relatively simple platform molecules into more complex and higher-value substances is known as "valorization." mdpi.com this compound is a product of this valorization chain, originating from the chemical modification of a primary furanic platform chemical. Its parent compound, 3,4-Furandimethanol, can be synthesized through various routes, and subsequent acetylation yields the diacetate. biosynth.com

The significance of furanic derivatives like this compound lies in their potential for further chemical transformations. The furan ring system is a versatile reactant, capable of participating in a wide array of reactions to build complex molecular architectures. iupac.org A key valorization strategy for furans is the Diels-Alder cycloaddition, an atom-efficient reaction that allows for the construction of cyclic compounds. mdpi.com This reaction is a cornerstone of sustainable chemistry, providing a route to renewable phthalimides and other functional molecules from furan-maleimide adducts. mdpi.com The ability to convert biomass-derived furans into functional aromatics, fine chemicals, and monomers for advanced polymers underscores their importance in developing a sustainable chemical industry. mdpi.comcoatingsworld.com

| Biomass Source | Primary Platform Chemical | Valorization Product Example | Potential Final Application | Reference |

| Lignocellulosic Biomass (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Bio-based polyesters (e.g., PEF) | coatingsworld.com |

| Lignocellulosic Biomass (C5 Sugars) | Furfural | Furfuryl Alcohol | Resins, Solvents, Fuel Additives | slideshare.net |

| Furan Platform Chemicals | Furan-Maleimide Adducts | Phthalimides, Norcantharidins | Renewable Aromatics, Biologically Active Compounds | mdpi.com |

| Furan Platform Chemicals | Butenolide Derivatives | Chromophoric Compounds | Bio-based Dyes and Pigments | nih.gov |

Spectroscopic and Structural Analysis of this compound

The precise characterization and structural confirmation of chemical compounds are fundamental to academic research, ensuring purity, verifying synthesis, and understanding molecular behavior. For the compound this compound (CAS No. 30614-73-4), a range of spectroscopic techniques are employed to provide a comprehensive structural profile. nist.gov This article details the application of these methods for its elucidation.

Spectroscopic Characterization and Structural Elucidation in Academic Research

The molecular structure of 3,4-Furandimethanol, diacetate, with the chemical formula C₁₀H₁₂O₅, is confirmed through a combination of advanced spectroscopic methods. nist.gov These techniques provide unambiguous evidence of its atomic connectivity and functional group arrangement.

Theoretical and Computational Investigations of 3,4 Furandimethanol, Diacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,4-disubstituted furans. unirioja.estandfonline.com These methods allow for a detailed examination of molecular orbitals, charge distributions, and electrostatic potentials, which are key determinants of chemical behavior.

Studies on various 3,4-disubstituted furans have shown that the nature of the substituents significantly influences the electronic properties of the furan (B31954) ring. unirioja.esresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups at the 3 and 4 positions can alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, affects the molecule's propensity to act as a nucleophile or an electrophile and its participation in pericyclic reactions like Diels-Alder cycloadditions. rsc.org

DFT calculations have been used to explore the reactivity of furan cores in reactions such as the aza-Piancatelli rearrangement. unirioja.esresearchgate.net These studies reveal that while the reaction pathways are generally kinetically accessible, the thermodynamic driving force can be significantly affected by the substitution pattern, with 3,4-disubstituted furans showing distinct reactivity compared to their monosubstituted counterparts. unirioja.esresearchgate.net The loss of conjugation in the product can render the reaction less favorable for disubstituted systems. unirioja.es

Table 1: Representative Calculated Electronic Properties of a 3,4-Disubstituted Furan Derivative (Note: The following data are illustrative and based on typical values obtained from DFT calculations for similar furan compounds, not specific experimental values for 3,4-Furandimethanol, diacetate.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons; higher values suggest greater nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; lower values suggest greater electrophilicity. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the electronic stability and reactivity of the molecule. |

| Dipole Moment | 2.5 D | Influences solubility, intermolecular interactions, and interaction with polar reagents. |

| Electrostatic Potential Min. | -0.045 a.u. | Indicates regions of negative charge, likely sites for electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of flexible molecules like this compound in various environments. These simulations model the atomic motions over time, providing insights into preferred molecular shapes and interactions with surrounding solvent molecules.

MD simulations can also shed light on the flexibility of larger structures containing ester-functionalized furan units. acs.orgacs.org For example, in macrocycles composed of such units, MD has been used to assess ring flexibility and conformational dynamics, which in turn affect the material's properties. acs.orgacs.org For this compound, simulations in different solvents (e.g., water, chloroform) would reveal how solvent polarity and hydrogen bonding capabilities influence the conformational equilibrium of the ester side chains.

Table 2: Representative Conformational Analysis Data for the C-C-O-C Dihedral Angle of an Acetoxymethyl Group (Note: This table presents hypothetical data from a molecular dynamics simulation to illustrate the type of information obtained.)

| Solvent | Most Populated Dihedral Angle (°) | Relative Population (%) | Free Energy (kcal/mol) |

| Gas Phase | 180 (anti-periplanar) | 65 | 0.00 |

| Gas Phase | 60 (gauche) | 35 | 0.55 |

| Water | 75 (gauche) | 55 | 0.00 |

| Water | 170 (anti-periplanar) | 45 | 0.20 |

| Chloroform | 175 (anti-periplanar) | 70 | 0.00 |

| Chloroform | 65 (gauche) | 30 | 0.65 |

Computational Studies of Reaction Mechanisms and Transition States in Synthetic Transformations

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates and outcomes. For synthetic transformations involving 3,4-disubstituted furans, these studies offer a molecular-level understanding that is often inaccessible through experimental means alone.

DFT calculations have been successfully applied to investigate the mechanisms of various reactions, including the synthesis of 3,4-disubstituted furans from bis-propargyl ethers and their subsequent cycloaddition reactions. acs.orgresearchgate.netnih.govnih.gov For instance, in the (4+3) cycloadditions of oxyallyls with unsymmetrically disubstituted furans, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to compute the transition state structures and activation energies for different possible regio- and stereochemical pathways. nih.gov These calculations can accurately predict which isomers will be preferentially formed, guiding the development of selective synthetic methods. nih.gov

The computational investigation of reaction mechanisms typically involves locating the geometry of the transition state and calculating its energy relative to the reactants. This activation energy barrier is a critical factor in determining the feasibility and rate of a reaction. By comparing the activation energies of competing pathways, chemists can predict the major products of a reaction under given conditions.

Table 3: Representative Calculated Activation Energies for a Hypothetical Diels-Alder Reaction of a 3,4-Disubstituted Furan (Note: The data below are illustrative of typical computational results for such a reaction.)

| Reaction Pathway | Transition State Geometry | Calculated Activation Enthalpy (ΔH‡, kcal/mol) | Calculated Gibbs Free Energy of Activation (ΔG‡, kcal/mol) |

| Endo Approach | Asynchronous, boat-like | 18.5 | 25.2 |

| Exo Approach | Asynchronous, chair-like | 20.1 | 27.0 |

Theoretical Elucidation of Structure-Reactivity and Structure-Property Relationships

A primary goal of theoretical investigations is to establish clear relationships between a molecule's structure and its resulting reactivity and physical properties. For 3,4-disubstituted furans, computational studies have been pivotal in building these predictive models.

Structure-Reactivity Relationships: The reactivity of the furan ring is highly sensitive to the electronic nature of its substituents. DFT studies on the aza-Piancatelli reaction have demonstrated that the presence of substituents at both the 3 and 4 positions can significantly impact the reaction's driving force. unirioja.esresearchgate.net Similarly, in (4+3) cycloaddition reactions, the regioselectivity and stereoselectivity are dictated by a combination of steric and electronic effects imparted by the 3- and 4-substituents. nih.gov For example, an electron-withdrawing group at one position and an electron-donating group at another can polarize the diene system of the furan, leading to high regioselectivity in cycloadditions.

Structure-Property Relationships: The three-dimensional structure and conformational flexibility of this compound are expected to influence its bulk properties, such as melting point, boiling point, and solubility. Conformational analysis through molecular dynamics can help rationalize these properties. For instance, conformers with a higher dipole moment may lead to stronger intermolecular interactions and, consequently, a higher boiling point. The arrangement of the ester groups can also affect the molecule's ability to pack into a crystal lattice, thereby influencing its melting point. In the context of materials science, the properties of polymers derived from furan units are directly linked to the substitution pattern of the furan monomer. tandfonline.com

Table 4: Summary of Theoretical Structure-Reactivity Trends for 3,4-Disubstituted Furans (Note: This table summarizes general trends observed in computational studies of substituted furans.)

| Substituent Type at C3/C4 | Effect on Furan Ring | Predicted Impact on Reactivity |

| Electron-Donating Groups (e.g., -CH3) | Increases HOMO energy, enhances electron density | Increased reactivity in Diels-Alder reactions with electron-deficient dienophiles. |

| Electron-Withdrawing Groups (e.g., -CO2Me) | Lowers LUMO energy, decreases electron density | Decreased reactivity in standard Diels-Alder reactions; may favor inverse-electron-demand cycloadditions. |

| Bulky Steric Groups | Increases steric hindrance around the furan core | May hinder the approach of reactants, potentially altering stereoselectivity or inhibiting the reaction. |

| Conjugating Groups (e.g., -Ph) | Extends the π-system, alters orbital energies | Can modify the HOMO-LUMO gap and influence the thermodynamics of reactions involving changes in conjugation. unirioja.es |

Future Research Trajectories and Broader Scientific Impact

Development of More Sustainable and Cost-Effective Synthetic Routes

The commercial viability of 3,4-Furandimethanol, diacetate hinges on the development of green and economically feasible synthetic pathways, starting from the valorization of lignocellulosic biomass. nih.gov Biomass, a renewable and abundant organic carbon source, provides the foundational feedstock for producing furan (B31954) derivatives, thereby offering a sustainable alternative to fossil fuels. nih.govrsc.org The precursor, 3,4-bis(hydroxymethyl)furan (3,4-BHMF), is a key intermediate derivable from carbohydrates. nih.govacs.org

Current research emphasizes the catalytic conversion of biomass into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can then be transformed into targeted furan derivatives. researchgate.netresearchgate.net A significant area of development is the use of heterogeneous catalysts and biocatalysts, such as enzymes, which operate under mild conditions and align with green chemistry principles. rsc.orgrsc.org For instance, enzymatic polymerization processes for creating furan-based polyesters are being explored to replace conventional, energy-intensive chemical methods. acs.orgd-nb.info

The final step in the synthesis of this compound is the acetylation of 3,4-BHMF. Future research will likely focus on green acetylation methods that avoid harsh reagents and minimize waste. humanjournals.com This includes the use of non-toxic acylating agents like isopropenyl acetate (B1210297) or employing enzymatic catalysts in solvent-free conditions or in bio-based solvents. rsc.orgunive.it The efficiency of various catalytic systems for converting biomass to furan intermediates is a critical factor, as summarized in the table below.

Table 1: Catalytic Systems for the Conversion of Biomass-derived Sugars to Furan Intermediates.

| Catalyst System | Feedstock | Product | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ in [BMIM]Cl | Xylan | Furfural | 77 | nih.gov |

| Cr[(DS)H₂PW₁₂O₄₀]₃ | Cellulose (B213188) | HMF | 52.7 | frontiersin.org |

| ChH₂PW₁₂O₄₀ | Cellulose | HMF | 75 | frontiersin.org |

| HCl in DES/acetonitrile | Fructose (B13574) | HMF | 90 | frontiersin.org |

Exploration of Undiscovered Reactivity Profiles and Novel Derivatization Pathways

The furan nucleus in this compound is a versatile synthon, capable of undergoing a wide range of chemical transformations. hse.ru A key area of its reactivity is the Diels-Alder reaction, where the furan ring acts as a diene. nih.gov This cycloaddition reaction is a powerful tool for constructing complex six-membered ring systems, providing access to a wide variety of molecular architectures. acs.org The reactivity of the furan diene is significantly influenced by the nature of its substituents. rsc.org The electron-donating nature of the methylene diacetate groups at the 3 and 4 positions is expected to influence the stereoselectivity and rate of these cycloadditions.

Future research will focus on exploring the Diels-Alder reactions of this compound with various dienophiles to synthesize novel polycyclic compounds. researchgate.net Beyond cycloadditions, other derivatization pathways for furan compounds include:

Hydrogenation and Hydrogenolysis: Catalytic reduction can lead to the corresponding tetrahydrofuran derivatives or ring-opened diols, which are valuable monomers and chemical intermediates. mdpi.comresearchgate.net

Oxidation: Selective oxidation of the furan ring or the side chains can yield dicarboxylic acids or other functionalized molecules. hse.ru

Amination: The conversion of hydroxymethyl groups to aminomethyl groups opens pathways to furan-based diamines, which are precursors to polyamides and polyimides. tetrahedron-green-chem.combohrium.com

The unique 3,4-substitution pattern, as opposed to the more commonly studied 2,5-substitution, offers opportunities for creating polymers and materials with distinct structural and physical properties. nih.gov

Expansion of Applications in Emerging Functional Materials and Bio-based Chemical Industries

This compound and its precursor, 3,4-BHMF, are promising building blocks for a new generation of sustainable polymers. nih.gov The primary application lies in the synthesis of bio-based polyesters. The incorporation of the rigid furan ring into the polymer backbone can impart desirable thermal and mechanical properties. acs.orgd-nb.info

Research has shown that polyesters based on 3,4-BHMF exhibit significantly higher thermal stability compared to their 2,5-BHMF counterparts. nih.gov This makes them attractive for applications requiring high-performance materials. Enzymatic polymerization using catalysts like Candida antarctica lipase (B570770) B (CALB) is a key enabling technology for producing these furanic polyesters under sustainable conditions. acs.orgrsc.org These polymers are potential bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

Future applications could extend to:

Thermosetting Resins: Furan-based dimethacrylate resins can be cured to form thermosets with high glass transition temperatures, suitable for composites and coatings. researchgate.netacs.org

Polyurethanes and Polycarbonates: The diol functionality of the precursor, 3,4-BHMF, makes it a suitable monomer for the synthesis of polyurethanes and polycarbonates. nih.gov

Fine Chemicals: The unique structure of 3,4-disubstituted furans can serve as a scaffold for the synthesis of pharmaceuticals and other high-value fine chemicals. nih.gov

The table below compares the thermal properties of polyesters derived from 3,4-BHMF and its more common isomer, 2,5-BHMF, highlighting the unique advantages of the 3,4-substitution pattern.

Table 2: Comparison of Thermal Properties of Polyesters from BHMF Isomers.

| Polymer | Diacid Comonomer | Molecular Weight (Mn, g/mol) | Glass Transition Temp (Tg, °C) | Thermal Decomposition Temp (Td, °C) | Reference |

|---|---|---|---|---|---|

| Poly(2,5-BHMF succinate) | Succinic Acid | ~2000 | - | Lower Stability | nih.gov |

| Poly(3,4-BHMF succinate) | Succinic Acid | Significantly Lower | - | Higher Stability | nih.gov |

| Poly(2,5-BHMF adipate) | Adipic Acid | ~2000 | - | Lower Stability | nih.gov |

| Poly(3,4-BHMF adipate) | Adipic Acid | Significantly Lower | - | Higher Stability | nih.gov |

Contribution to Circular Economy Principles and Advanced Biomass Valorization Initiatives

The production and utilization of this compound are deeply rooted in the principles of a circular economy and biomass valorization. By utilizing lignocellulosic biomass, which is often derived from agricultural and forestry waste, this approach transforms low-value feedstocks into high-value chemicals and materials. nih.gov This process aligns with the goal of reducing dependence on finite fossil resources and mitigating greenhouse gas emissions through a more closed-loop carbon cycle. hse.ru

The development of bio-based polymers from furanic monomers is a cornerstone of creating a more sustainable materials economy. researchgate.net These materials can be designed for recyclability or biodegradability, addressing the end-of-life challenges associated with conventional plastics. rsc.org For instance, studies on certain BHMF-based polyesters have demonstrated their potential for biodegradation, offering a pathway to return the carbon to the natural cycle. rsc.org

Future research in this area will focus on:

Integrated Biorefineries: Developing integrated processes that efficiently convert all components of lignocellulosic biomass (cellulose, hemicellulose, and lignin) into a portfolio of valuable products, including furan derivatives. nih.gov

Life Cycle Assessment: Conducting thorough life cycle assessments of this compound and its derived polymers to quantify their environmental benefits compared to petrochemical incumbents.

Designing for Circularity: Intentionally designing furan-based materials that are easier to recycle, reuse, or biodegrade, thus closing the material loop and minimizing waste.

By advancing the science and technology behind bio-derived chemicals like this compound, the chemical industry can transition towards a more sustainable and circular model, where renewable resources are utilized to their full potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Furandimethanol diacetate, and how do reaction conditions influence regioselectivity?

- Methodology : A common approach involves orthoacetate-mediated kinetic hydrolysis . For example, diols are reacted with trimethyl orthoacetate at 0°C in the presence of a catalytic amount of p-toluenesulfonic acid, followed by hydrolysis with 90% aqueous acetic acid. However, this method may yield regioisomeric mixtures (e.g., 2,4-diacetate and 3,4-diacetate in a 1.5:1 ratio) due to conformational flexibility in the furan ring system, as observed in carbasugar analogues .

- Key Considerations : Monitor reaction temperature and acid catalyst concentration to minimize side products. Use silica gel chromatography for isomer separation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3,4-Furandimethanol diacetate?

- Methodology :

- NMR : H and C NMR can confirm acetate group positions and furan ring substitution patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used to assess purity and resolve regioisomers, as demonstrated in studies on structurally related diacetates .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do steric and electronic factors influence regioselective acylation in furan-based diols, and what strategies mitigate isomer formation?

- Analysis : In carbasugar systems, the loss of the anomeric effect reduces conformational rigidity, leading to non-selective acylation. Computational modeling (e.g., DFT calculations) can predict preferred hydroxyl group reactivity. For example, axial hydroxy groups in rigid chair conformations show higher reactivity, but furan derivatives require dynamic conformational analysis .

- Mitigation Strategies : Use sterically hindered acylating agents or enzymatic catalysis to enhance selectivity.

Q. What in vitro bioactivity assays are suitable for evaluating 3,4-Furandimethanol diacetate’s pharmacological potential?

- Methodology :

- Anticancer Activity : Cell viability assays (e.g., MTT or trypan blue exclusion) on cancer cell lines (e.g., NCI-H460 lung cancer cells) with dose- and time-dependent treatments (e.g., 10–100 µM for 24–72 hours) .

- Antioxidant Properties : ROS detection using fluorescent probes like DCFH-DA, coupled with flow cytometry or microplate readers .

- Data Interpretation : Compare IC values with positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via Western blotting (e.g., MAPK pathway markers) .

Q. How can QSPR (Quantitative Structure-Property Relationship) models optimize the physicochemical properties of diacetate derivatives?

- Methodology : Train neural networks or regression models using datasets of logP, solubility, and bioactivity for structurally analogous diacetates (e.g., coumaryl or quercetin diacetates). Parameters like topological polar surface area (TPSA) and hydrogen-bond acceptor count are critical predictors .

- Application : Predict metabolic stability or blood-brain barrier penetration for drug development pipelines.

Data Contradictions and Resolution

Q. Why do synthetic yields of 3,4-Furandimethanol diacetate vary across studies, and how can reproducibility be improved?

- Contradiction : reports a 1.5:1 isomer ratio for carbasugar diacetates, while other studies on rhamnose derivatives achieve full regioselectivity. This discrepancy arises from differences in ring rigidity and solvent effects.

- Resolution : Standardize reaction conditions (solvent polarity, temperature gradients) and characterize starting material conformations via X-ray crystallography or NOESY NMR .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Regioisomer Ratio (2,4:3,4) | 1.5:1 (carbasugar diacetate synthesis) | |

| Anticancer IC (µM) | 25–50 (lung cancer cell lines) | |

| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.